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Compound of Interest

Compound Name: Undec-2-ene-1,4-diol

Cat. No.: B14532667 Get Quote

Disclaimer: Publicly available spectroscopic data for Undec-2-ene-1,4-diol could not be

located. This guide provides a comprehensive analysis of the spectroscopic data for a related

and well-documented compound, 2-Butene-1,4-diol, including its cis ((Z)-2-Butene-1,4-diol) and

trans ((E)-2-Butene-1,4-diol) isomers. This information is intended to serve as a valuable

reference for researchers, scientists, and professionals in drug development.

This technical guide presents a detailed examination of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for the isomers of 2-Butene-1,4-diol.

The information is organized to facilitate easy comparison and interpretation, supplemented by

detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for the cis and trans isomers of 2-Butene-1,4-diol.

Table 1: ¹H NMR Spectroscopic Data for 2-Butene-1,4-diol Isomers
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Isomer Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

cis -OH Variable Singlet (broad) -

=CH- ~5.8 Triplet ~4.5

-CH₂- ~4.2 Doublet ~4.5

trans -OH Variable Singlet (broad) -

=CH- ~5.7 Triplet ~4.0

-CH₂- ~4.1 Doublet ~4.0

Table 2: ¹³C NMR Spectroscopic Data for 2-Butene-1,4-diol Isomers

Isomer Carbon Chemical Shift (δ, ppm)

cis =CH- ~130

-CH₂- ~58

trans =CH- ~130

-CH₂- ~63

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The key vibrational frequencies for 2-Butene-1,4-diol are

presented below.

Table 3: Key IR Absorption Bands for 2-Butene-1,4-diol
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Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity Functional Group

O-H Stretch 3600 - 3200 Strong, Broad Alcohol (-OH)

C-H Stretch (sp²) 3100 - 3000 Medium Alkene (=C-H)

C-H Stretch (sp³) 3000 - 2850 Medium Alkane (-C-H)

C=C Stretch 1670 - 1640 Medium to Weak Alkene (C=C)

C-O Stretch 1260 - 1000 Strong Alcohol (C-O)

=C-H Bend 980 - 675 Strong Alkene (=C-H)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum provides information about the molecular weight and fragmentation pattern

of a compound.

Table 4: Major Fragments in the Mass Spectrum of 2-Butene-1,4-diol

m/z Proposed Fragment Notes

88 [C₄H₈O₂]⁺ Molecular Ion (M⁺)

70 [M - H₂O]⁺ Loss of a water molecule

57 [M - OCH₃]⁺ Loss of a methoxy radical

42 [C₃H₆]⁺ Propene cation radical

39 [C₃H₃]⁺ Propargyl cation

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

are generalized protocols for acquiring NMR, IR, and MS data for diols.

4.1 NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75

MHz or higher for ¹³C NMR.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate spectral width, acquisition time, and relaxation delay.

Data Acquisition:

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for all carbon signals.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

4.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Instrument Setup:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty ATR accessory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14532667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Application: Place a small drop of the liquid diol sample directly onto the ATR crystal,

ensuring complete coverage. For solid samples, press the powder firmly against the crystal.

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Identify and label the major absorption bands.

4.3 Mass Spectrometry Protocol (Electron Ionization - EI)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or liquids, or through a gas chromatograph

(GC-MS) for volatile samples.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Analysis:

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak (M⁺) to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Butene-1,4-diol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14532667#spectroscopic-data-for-undec-2-ene-1-4-
diol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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